molecular formula C7H4Cl2N2O4 B1420050 Methyl 4,6-dichloro-5-nitronicotinate CAS No. 89247-05-2

Methyl 4,6-dichloro-5-nitronicotinate

Cat. No.: B1420050
CAS No.: 89247-05-2
M. Wt: 251.02 g/mol
InChI Key: WEVGYEXAMYIOMD-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-5-nitronicotinate is a chemical compound with the molecular formula C(_7)H(_4)Cl(_2)N(_2)O(_4). It is characterized by the presence of two chlorine atoms, a nitro group, and a methyl ester group attached to a nicotinic acid backbone. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dichloro-5-nitronicotinate typically involves the nitration of methyl 4,6-dichloronicotinate. The process can be summarized as follows:

    Starting Material: Methyl 4,6-dichloronicotinate.

    Nitration Reaction: The starting material is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.

    Purification: The product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Reduction Products: The primary product is Methyl 4,6-dichloro-5-aminonicotinate.

    Hydrolysis Products: The major product is 4,6-dichloro-5-nitronicotinic acid.

Scientific Research Applications

Methyl 4,6-dichloro-5-nitronicotinate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-5-nitronicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

    Methyl 4,6-dichloronicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 5-nitronicotinate: Contains a nitro group but lacks the chlorine atoms, affecting its reactivity and biological activity.

    4,6-Dichloro-5-nitronicotinic acid: The carboxylic acid analog of Methyl 4,6-dichloro-5-nitronicotinate, differing in solubility and reactivity.

Uniqueness: this compound is unique due to the combination of chlorine atoms and a nitro group on the nicotinic acid backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O4/c1-15-7(12)3-2-10-6(9)5(4(3)8)11(13)14/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVGYEXAMYIOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670552
Record name Methyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89247-05-2
Record name Methyl 4,6-dichloro-5-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89247-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89247-05-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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